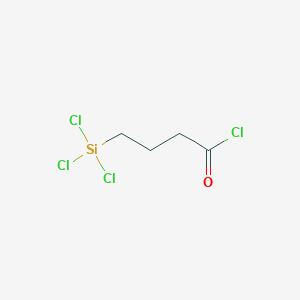

4-(Trichlorosilyl)butanoyl chloride

Description

Properties

CAS No. |

62581-57-1 |

|---|---|

Molecular Formula |

C4H6Cl4OSi |

Molecular Weight |

240.0 g/mol |

IUPAC Name |

4-trichlorosilylbutanoyl chloride |

InChI |

InChI=1S/C4H6Cl4OSi/c5-4(9)2-1-3-10(6,7)8/h1-3H2 |

InChI Key |

JEAOOCCAXWGSFF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)Cl)C[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of γ-Butyrolactone Derivatives

Patent CN108863767A describes the use of γ-butyrolactone with BTC in the presence of amine-intercalated catalysts to produce 4-chlorobutanoyl chloride at yields exceeding 90%. The catalyst, derived from aluminum dihydrogen tripolyphosphate and organic amines (e.g., methylamine or pyridine), facilitates efficient chlorination at 80–120°C. A similar approach could be hypothesized for 4-(trichlorosilyl)butanoyl chloride by substituting BTC with trichlorosilane (HSiCl₃) or silyl chloride reagents.

Silylation of Butanoyl Chloride Intermediates

An alternative route involves the silylation of 4-chlorobutanoyl chloride. For instance, reacting 4-chlorobutanoyl chloride with trichlorosilane in the presence of a Lewis acid catalyst (e.g., AlCl₃) may yield the desired product. This method parallels the synthesis of other silylated acyl chlorides, where silicon electrophiles selectively target terminal chlorides under controlled conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Ortho-dichlorobenzene and toluene are commonly used in chlorination reactions due to their high boiling points and compatibility with acidic catalysts. For silylation steps, non-polar solvents like hexane may prevent premature hydrolysis of trichlorosilane. Temperature optimization (60–120°C) is essential to balance reaction rate and byproduct formation.

Catalyst Design and Recovery

The intercalated amine catalysts described in CN108863767A demonstrate recyclability across multiple batches without significant loss in activity. For silylation, zinc-based catalysts or supported ionic liquids could enhance selectivity. Patent CN104592001A emphasizes the role of mixed CuO/ZnO catalysts in improving yield and purity during chlorination, a principle extendable to silicon-based systems.

Purification and Byproduct Management

Vacuum Distillation and Fractionation

Post-reaction purification typically involves vacuum distillation to isolate the target compound. For 4-(trichlorosilyl)butanoyl chloride, fractional distillation at 105–112°C (50 mmHg) effectively separates it from unreacted silanes or chlorinated byproducts.

Waste Valorization

CN104592001A highlights the conversion of exhaust gases (e.g., HCl and SO₂) into marketable byproducts like 30% hydrochloric acid. In silylation processes, silicon-containing residues could be repurposed for silicone polymer production, aligning with circular economy principles.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(Trichlorosilyl)butanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.

Hydrolysis: In the presence of water, 4-(Trichlorosilyl)butanoyl chloride hydrolyzes to form butanoic acid and trichlorosilanol.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

Oxidation Products: Silanols and carboxylic acids are common oxidation products.

Reduction Products: Silanes and alcohols are typical reduction products.

Scientific Research Applications

4-(Trichlorosilyl)butanoyl chloride has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or immobilization.

Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-(Trichlorosilyl)butanoyl chloride involves the reactivity of the trichlorosilyl group and the butanoyl chloride group. The trichlorosilyl group can undergo nucleophilic substitution, while the butanoyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing nature of the trichlorosilyl group, which enhances the electrophilicity of the butanoyl chloride group.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4-chlorobutanoyl chloride with two structurally similar compounds: 4-(4-bromophenyl)butanoyl chloride (CAS 6628-03-1) and 4-tosylbutanoyl chloride (CAS 1706460-77-6). Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Molecular Comparison

Key Observations:

- Substituent Effects: The chloro group in 4-chlorobutanoyl chloride enhances electrophilicity at the carbonyl carbon, favoring reactions with nucleophiles like amines or alcohols . The tosyl group in 4-tosylbutanoyl chloride acts as a strong electron-withdrawing substituent, stabilizing negative charge during nucleophilic substitutions. Its bulky nature may also influence regioselectivity .

Molecular Weight and Complexity :

- The bromophenyl and tosyl derivatives exhibit significantly higher molecular weights and structural complexity, impacting solubility and synthetic utility.

Physical Properties and Stability

- 4-Chlorobutanoyl Chloride: Likely volatile and moisture-sensitive (common to acyl chlorides); requires anhydrous handling .

- 4-Tosylbutanoyl Chloride: Higher boiling point (423°C) suggests thermal stability under high-temperature conditions .

- Data on melting points and solubility for all compounds remain unreported in the provided sources.

Research and Industrial Relevance

- 4-Chlorobutanoyl Chloride: Valued for cost-effective scalability in drug synthesis (e.g., prodrug activation) .

- Bromophenyl Derivative : Emerging interest in photoredox catalysis for functionalizing its aryl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.